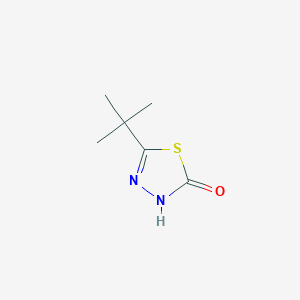
6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This method was developed based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide .Chemical Reactions Analysis
The reactions of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been studied. This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .作用机制
The mechanism of action of 6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of proteins involved in the regulation of cell growth and differentiation. This compound has also been shown to have anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The use of 6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of synthetic reactions. In addition, this compound has been shown to have a variety of biochemical and physiological effects, which can be used to study the effects of drugs and other compounds on the body.
The main limitation of this compound is that its mechanism of action is not fully understood. In addition, the effects of this compound on the body have not been studied extensively, and more research is needed to better understand its effects.
未来方向
In the future, it is likely that 6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid will continue to be used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and food additives. In addition, further research is needed to better understand the mechanism of action of this compound, as well as its effects on the body. In particular, more research is needed to determine the effects of this compound on the metabolism of drugs and other compounds, as well as its effects on the regulation of cell growth and differentiation. Finally, further research is needed to determine the potential therapeutic applications of this compound, such as its use in the treatment of cancer, neurological disorders, and other diseases.
合成方法
6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized in several ways. One method involves the reaction of ethyl acetate with 2-nitro-3-methylpyridine in the presence of a base, such as sodium hydroxide. This reaction produces this compound as a product. Another method involves the reaction of acetic anhydride with 2-chloro-3-methylpyridine in the presence of a base, such as potassium hydroxide. This reaction also produces this compound as a product.
科学研究应用
6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been studied extensively in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and food additives. In addition, this compound has been used in the synthesis of several compounds used in the treatment of cancer, including the anti-cancer drug doxorubicin. This compound has also been used in the synthesis of compounds used in the treatment of neurological disorders, such as Alzheimer’s disease.
属性
IUPAC Name |
6-acetyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4(10)6-3-2-5(8(12)13)7(11)9-6/h2-3H,1H3,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMNDMRAJGRXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C(=O)N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)




![rac-(1R,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid, trans](/img/structure/B6601391.png)
![[2-(2-aminoethyl)-1H-imidazol-4-yl]methanol dihydrochloride](/img/structure/B6601397.png)
![[(3ar,6ar)-octahydropentalen-3a-yl]methanol](/img/structure/B6601402.png)


![1-[2,4-dihydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B6601414.png)